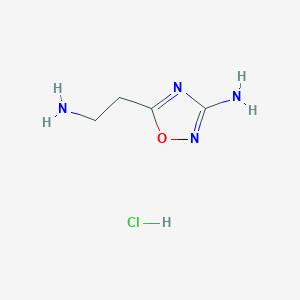5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
CAS No.: 1354960-93-2
Cat. No.: VC3393346
Molecular Formula: C4H9ClN4O
Molecular Weight: 164.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354960-93-2 |
|---|---|
| Molecular Formula | C4H9ClN4O |
| Molecular Weight | 164.59 g/mol |
| IUPAC Name | 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H8N4O.ClH/c5-2-1-3-7-4(6)8-9-3;/h1-2,5H2,(H2,6,8);1H |
| Standard InChI Key | ZQWUKZNZFBCUCC-UHFFFAOYSA-N |
| SMILES | C(CN)C1=NC(=NO1)N.Cl |
| Canonical SMILES | C(CN)C1=NC(=NO1)N.Cl |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Information
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride is the hydrochloride salt of 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine. The parent compound features a 1,2,4-oxadiazole heterocyclic core with two amino groups attached, providing multiple sites for hydrogen bonding and potential biological interactions. The hydrochloride salt formation improves aqueous solubility, a critical parameter for biological testing and pharmaceutical formulation development.
The compound has been assigned the CAS Number 2031259-31-9, which serves as its unique identifier in chemical databases . This designation is essential for regulatory documentation and scientific reference purposes, ensuring accurate compound tracking across research platforms.
Structural Properties and Identifiers
The free base form of the compound (without the hydrochloride) has a molecular formula of C4H8N4O with a molecular weight of 128.13 g/mol. The hydrochloride salt would have an adjusted formula of C4H8N4O·HCl and a correspondingly higher molecular weight due to the addition of HCl.
Table 1: Chemical Identifiers for 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine
The 1,2,4-oxadiazole core is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms. This structural arrangement creates a distinct electronic distribution that contributes to the compound's chemical behavior and potential biological interactions. The amino groups at positions 3 and 2-ethyl provide additional functionality for hydrogen bonding and potential derivatization.
Synthesis and Chemical Reactivity
Salt Formation and Purification
The hydrochloride salt formation is typically achieved by treating the free base with anhydrous hydrogen chloride in an appropriate solvent, followed by evaporation and recrystallization. This process enhances stability, improves water solubility, and facilitates pharmaceutical formulation. Patent literature describes a similar procedure for related compounds:
"Treatment of a solution of [compound] in methanol with anhydrous hydrogen chloride and evaporation of the solution to dryness followed by crystallization of the product from methanol containing a little aqueous hydrochloric acid gives [the hydrochloride salt]" .
Biological Significance of 1,2,4-Oxadiazoles
Pharmacological Relevance of the Oxadiazole Scaffold
The 1,2,4-oxadiazole heterocyclic ring has received considerable attention in medicinal chemistry due to its unique bioisosteric properties and remarkably wide spectrum of biological activities . This structural motif serves as an excellent framework for novel drug development, with interest in 1,2,4-oxadiazoles' biological applications doubling in the past fifteen years .
The oxadiazole moiety is considered a privileged structure in medicinal chemistry for several reasons:
-
Metabolic stability: The oxadiazole ring is resistant to metabolic degradation, potentially extending the half-life of drug candidates.
-
Bioisosterism: It can function as a bioisostere for ester, amide, or carboxylic acid groups, often improving pharmacokinetic properties.
-
Binding capabilities: The nitrogen and oxygen atoms provide hydrogen bond acceptor sites, facilitating interactions with biological targets.
-
Structural rigidity: The ring provides conformational constraints that can enhance receptor selectivity.
Structure-Activity Relationships and Molecular Design
Related Derivative Compounds
A structurally related compound, 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylethan-1-amine hydrochloride (CAS: 2206824-71-5), has been documented in chemical databases . This derivative features additional structural complexity with N,N-dimethyl substitution and has a molecular formula of C8H17ClN4O with a molecular weight of 220.69978 g/mol . Comparative studies between these related compounds could provide valuable insights into how structural modifications affect physicochemical properties and biological activity.
Analytical Characterization and Quality Control
Stability Considerations
The stability profile of 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride under various storage and handling conditions would be crucial information for research applications. Hydrochloride salts generally offer improved stability compared to free bases, particularly with respect to:
-
Thermal stability: Resistance to degradation at elevated temperatures
-
Hydrolytic stability: Behavior in aqueous environments at various pH values
-
Photostability: Susceptibility to degradation upon exposure to light
-
Long-term storage stability: Behavior during extended storage periods
Research Applications and Future Directions
Future Research Directions
Several promising research directions could expand our understanding of 5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride and its potential applications:
-
Comprehensive physicochemical characterization: Detailed studies on solubility, stability, and other physicochemical properties would provide valuable data for formulation development.
-
Structure-activity relationship studies: Systematic modification of the molecular structure could generate derivatives with enhanced biological activity or selectivity.
-
Biological screening: The compound could be included in high-throughput screening campaigns against various biological targets to identify potential therapeutic applications.
-
Computational modeling: Molecular docking and other in silico approaches could predict potential binding interactions with biological targets.
-
Synthesis optimization: Development of improved synthetic routes could enhance yield, purity, and cost-effectiveness for research and potential commercial applications.
Future research could particularly focus on exploring the compound's potential in drug discovery, especially in therapeutic areas where oxadiazoles have already demonstrated promise .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume